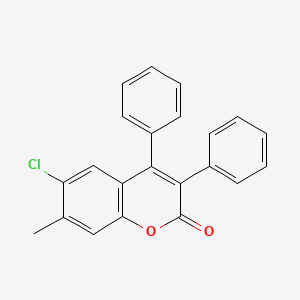

6-Chloro-3,4-diphenyl-7-methylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioxidant Activity

Research has highlighted the antioxidant properties of 4-methylcoumarin derivatives, demonstrating their potential for scavenging free radicals and reducing power, comparable to known antioxidants like Trolox. These compounds, including variations like 6-ethoxy-4-methylcoumarin, show significant antioxidant activity without altering the oxidative status at various doses. This suggests that derivatives of 4-methylcoumarin, akin to 6-Chloro-3,4-diphenyl-7-methylcoumarin, could be beneficial in food preservation and therapeutic applications due to their ability to mitigate oxidative stress (S. Ćavar, F. Kovač, & M. Maksimović, 2009; F. Çelikezen et al., 2020).

Neuroprotective Effects

Studies on various 4-methylcoumarin derivatives have unveiled their neuroprotective effects against oxidative stress-induced neurodegeneration. These compounds have shown to inhibit cytotoxicity and the formation of reactive oxygen species (ROS) in cellular models, indicating their potential utility in managing neurodegenerative diseases (S. Malhotra et al., 2016).

Antimicrobial Properties

New coumarin-6-sulfonamides with antimicrobial properties have been synthesized, showing effectiveness against bacterial species at very low concentrations. This points to the potential of 6-Chloro-3,4-diphenyl-7-methylcoumarin derivatives for use in antimicrobial applications (M. Basanagouda et al., 2010).

Photophysical and Photochemical Properties

The synthesis of novel coumarins and their derivatives has led to the investigation of their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen generation and are considered promising for photodynamic therapy (PDT) applications. Such characteristics suggest that 6-Chloro-3,4-diphenyl-7-methylcoumarin could be instrumental in the development of new photosensitizers for PDT (Mücahit Özdemir et al., 2019).

Drug Release Mechanisms

Methylcoumarin end-functionalized poly(methyl methacrylate) has been developed for photoinduced drug release, showcasing the potential of coumarin derivatives in controlled drug delivery systems. This innovative approach highlights the versatility of 6-Chloro-3,4-diphenyl-7-methylcoumarin in the synthesis of materials with specific release mechanisms under light exposure (Carsten Sinkel, A. Greiner, & S. Agarwal, 2008).

作用機序

Target of Action

Coumarins are known to interact with a variety of biological targets. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . .

Biochemical Pathways

Coumarins can affect various biochemical pathways depending on their specific targets. They are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

特性

IUPAC Name |

6-chloro-7-methyl-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKJQPFBCDSOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-diphenyl-7-methylcoumarin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2711302.png)

![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)